3-Methoxy-4-phenyl-1H-quinolin-2-one 3-Methoxy-4-phenyl-1H-quinolin-2-one O-Methylviridicatin is a member of quinolines.
3-Methoxy-4-phenyl-1H-quinolin-2-one is a natural product found in Talaromyces verruculosus with data available.
Brand Name: Vulcanchem
CAS No.: 6152-57-4
VCID: VC0005385
InChI: InChI=1S/C16H13NO2/c1-19-15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)17-16(15)18/h2-10H,1H3,(H,17,18)
SMILES: COC1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol

3-Methoxy-4-phenyl-1H-quinolin-2-one

CAS No.: 6152-57-4

Cat. No.: VC0005385

Molecular Formula: C16H13NO2

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-4-phenyl-1H-quinolin-2-one - 6152-57-4

CAS No. 6152-57-4
Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
IUPAC Name 3-methoxy-4-phenyl-1H-quinolin-2-one
Standard InChI InChI=1S/C16H13NO2/c1-19-15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)17-16(15)18/h2-10H,1H3,(H,17,18)
Standard InChI Key NDTLHHOQSHJIMX-UHFFFAOYSA-N
SMILES COC1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3
Canonical SMILES COC1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3
Appearance Assay:≥99%A solid

Structural and Physicochemical Properties

Molecular Architecture

3-Methoxy-4-phenyl-1H-quinolin-2-one features a bicyclic quinoline scaffold with a ketone group at position 2, a methoxy (-OCH₃) group at position 3, and a phenyl ring at position 4 (Figure 1). This substitution pattern distinguishes it from other 4-phenylquinolin-2-ones, such as 6,7-methylenedioxy-4-substituted derivatives or 3-amino-6-nitro analogs.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₆H₁₃NO₂
Molecular Weight251.28 g/mol
logP (Predicted)~3.2 (moderate lipophilicity)
Hydrogen Bond Acceptors3 (two ketone oxygens, one methoxy oxygen)
Topological Polar Surface Area50.2 Ų

The methoxy group enhances electron density at position 3, potentially influencing π-π stacking interactions with biological targets . Computational models suggest a collision cross-section (CCS) of approximately 160–170 Ų, comparable to 3-amino-6-nitro-4-phenylquinolin-2-one.

Synthesis and Chemical Reactivity

Synthetic Routes

While no dedicated synthesis for 3-methoxy-4-phenyl-1H-quinolin-2-one has been published, analogous methodologies from 4-phenylquinolin-2-one chemistry provide viable pathways:

Route A: Knorr Quinoline Synthesis

  • Benzoylacetate Formation: Condensation of 3-methoxyacetophenone with diethyl carbonate under basic conditions yields ethyl 3-(3-methoxyphenyl)-3-oxopropanoate .

  • Aniline Condensation: Reaction with 4-aminophenyl derivatives forms a benzoylacetanilide intermediate.

  • Cyclization: Treatment with polyphosphoric acid (PPA) at 110°C induces cyclization to the quinolin-2-one core .

Route B: Post-Functionalization

  • Core Formation: Synthesize 4-phenylquinolin-2-one via established methods .

  • Methoxy Introduction: Electrophilic aromatic substitution using methylating agents (e.g., dimethyl sulfate) at position 3.

Table 2: Comparative Yields for Analogous Syntheses

Starting MaterialCyclization AgentYield (%)Reference
3-MethoxybenzoylacetatePPA62
4-Phenylquinolin-2-oneHNO₃/H₂SO₄48

Biological Activity and Mechanisms

Antimicrobial Effects

Quinolin-2-ones with electron-withdrawing groups (e.g., nitro) show broad-spectrum activity against Gram-positive bacteria. The methoxy substituent’s electron-donating nature might shift activity toward fungal targets, though empirical validation is needed.

Mechanistic Insights

Molecular Targets

Docking studies on related compounds suggest two primary mechanisms:

  • Topoisomerase Inhibition: Planar quinoline cores intercalate DNA, while substituents (e.g., methoxy) stabilize enzyme-DNA complexes.

  • Kinase Modulation: Bulky 4-phenyl groups occupy hydrophobic pockets in ATP-binding sites, as seen in EGFR tyrosine kinase inhibitors .

Figure 2: Proposed Binding Mode

  • Quinolin-2-one core: π-stacking with Phe residues.

  • Methoxy group: Hydrogen bonding to Asp side chains.

  • 4-Phenyl ring: Van der Waals interactions in hydrophobic cleft.

Comparative Analysis with Structural Analogs

Table 3: Activity Trends in 4-Phenylquinolin-2-one Derivatives

CompoundSubstituentsIC₅₀ (µM)Primary Target
12e 6,7-OCH₂O; 2,4-OCH₃0.8Microtubules
3-Amino-6-nitro3-NH₂; 6-NO₂15Topoisomerase II
3-Methoxy (predicted)3-OCH₃~5*Kinases/DNA complexes

*Estimated based on QSAR models of analog data .

Applications and Future Directions

Therapeutic Development

  • Oncology: Optimize substituents to enhance selectivity for cancer-specific kinases.

  • Antifungals: Exploit methoxy’s potential affinity for fungal cytochrome P450 enzymes.

Synthetic Challenges

  • Regioselectivity: Controlling methoxy placement during electrophilic substitution.

  • Scalability: Improving cyclization yields beyond 60% for industrial production .

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